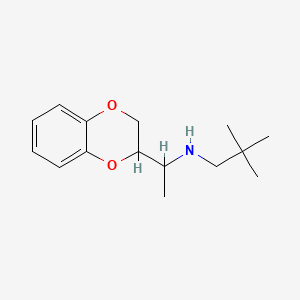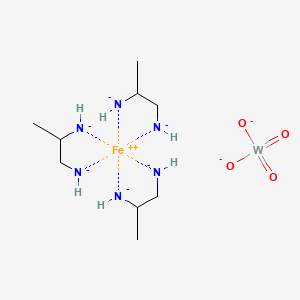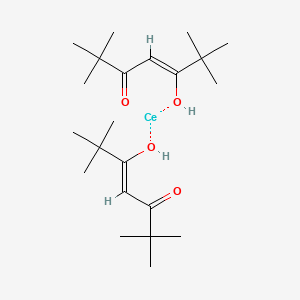
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) is a coordination compound belonging to the class of metal β-diketonates. This compound is known for its volatility due to its specific chelate structure, which allows it to transfer into the gas phase without decomposition at relatively low temperatures. This property makes it a convenient precursor for materials based on cerium oxide, especially in processes like metal-organic chemical vapor deposition (MOCVD) and related gas-phase technologies .
Vorbereitungsmethoden
The synthesis of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) typically involves the direct interaction of cerium salt heptahydrate (such as cerium chloride or cerium nitrate) with the sodium salt of the β-diketonate or β-diketone. This reaction is followed by an increase in pH using sodium hydroxide in an aqueous-alcohol solution . The compound can be purified either by recrystallization from toluene or by sublimation .
Analyse Chemischer Reaktionen
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cerium oxide.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of cerium.
Substitution: The β-diketonate ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions. The major products formed from these reactions are typically cerium oxide or other cerium-based compounds .
Wissenschaftliche Forschungsanwendungen
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of cerium oxide and other cerium-based materials.
Biology: The compound’s ability to form stable complexes makes it useful in various biological studies.
Industry: It is used in the production of coatings and thin films through processes like MOCVD.
Wirkmechanismus
The mechanism by which Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) exerts its effects is primarily through its ability to form stable complexes with various ligands. This stability is due to the chelate structure of the β-diketonate ligands, which allows the compound to transfer into the gas phase without decomposition. The molecular targets and pathways involved include the formation of cerium oxide and other cerium-based materials through oxidation and other chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) can be compared with other similar compounds, such as:
Zirconium tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionate): This compound is also used as a precursor in MOCVD processes and has similar volatility and stability properties.
Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV): Another similar compound with comparable applications in the production of thin films and coatings.
The uniqueness of Tetrakis(2,2,6,6-tetramethyl-3,5-heptanedionato)cerium(IV) lies in its specific use as a precursor for cerium oxide-based materials, which have distinct properties and applications compared to materials derived from other metal β-diketonates .
Eigenschaften
Molekularformel |
C22H40CeO4 |
|---|---|
Molekulargewicht |
508.7 g/mol |
IUPAC-Name |
cerium;(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one |
InChI |
InChI=1S/2C11H20O2.Ce/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/b2*8-7-; |
InChI-Schlüssel |
NJUIMVOMXFXJTM-ATMONBRVSA-N |
Isomerische SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Ce] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


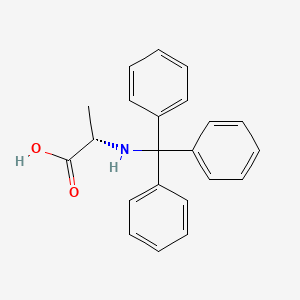
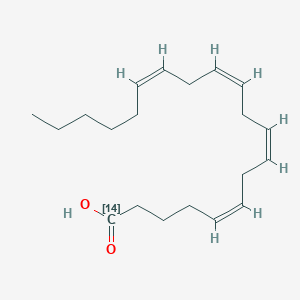
![tetrasodium;5-[[4-chloro-6-[3-[(4-chloro-6-propan-2-yloxy-1,3,5-triazin-2-yl)amino]-4-sulfonatoanilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B13790671.png)
![1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-4,5-dihydroimidazole](/img/structure/B13790675.png)
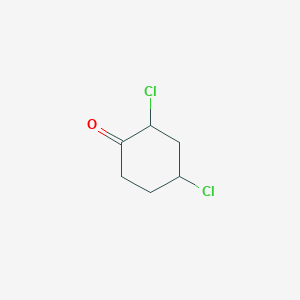
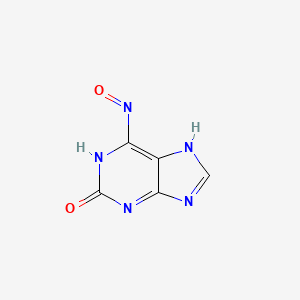
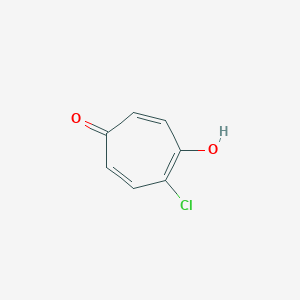
![(8aS)-4-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B13790708.png)
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
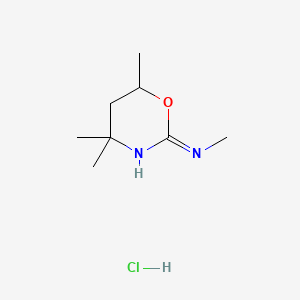
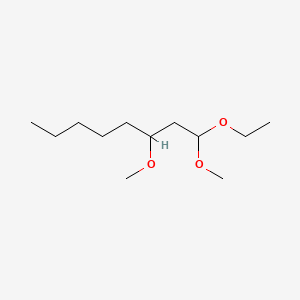
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)
